N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Prediction

This compound serves as a critical unsubstituted phenyl baseline control for mapping structure-activity relationships of quinoxaline-sulfonamide derivatives against aminergic GPCRs and ion channels. Researchers select it to isolate electronic and steric effects of the N-phenyl substituent when a lower molecular weight and reduced lipophilicity are required for maintaining ligand efficiency metrics in hit identification. Its diethylsulfonamide substitution pattern makes it a candidate for solubility and metabolic stability profiling.

Molecular Formula C22H27N5O2S
Molecular Weight 425.55
CAS No. 1215704-04-3
Cat. No. B2955643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide
CAS1215704-04-3
Molecular FormulaC22H27N5O2S
Molecular Weight425.55
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H27N5O2S/c1-3-27(4-2)30(28,29)19-10-11-20-21(16-19)23-17-22(24-20)26-14-12-25(13-15-26)18-8-6-5-7-9-18/h5-11,16-17H,3-4,12-15H2,1-2H3
InChIKeyFLGPXEWHKSPVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide: Chemical Identity & Classification


N,N-Diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide (CAS 1215704-04-3) is a synthetic small molecule (C₂₂H₂₇N₅O₂S, MW 425.55) belonging to the piperazinylquinoxaline sulfonamide class [1]. It features a quinoxaline core substituted at the 6-position with a diethylsulfonamide group and at the 2-position with a 4-phenylpiperazine moiety [1][2]. This compound is primarily distributed as a research-grade chemical (typical purity ~95%) for exploratory medicinal chemistry and pharmacological screening, with vendor descriptions highlighting its potential relevance to neurological and cardiovascular target pathways [2].

1
Piperazinylquinoxaline sulfonamide scaffold for exploratory medicinal chemistry screening
Synthetic small molecule with quinoxaline core and 4-phenylpiperazine moiety
2
Research-grade compound suitable for early-stage pharmacological profiling
Typical purity ~95% (HPLC); supplied for benchtop research use
3
May support CNS and cardiovascular target pathway screening studies
Vendor-reported relevance; confirm target-specific fit independently

Why Piperazinylquinoxaline Sulfonamides Cannot Be Interchanged


Simple substitution by other in-class piperazinylquinoxaline compounds (e.g., analogs with 3-methylphenyl, 4-chlorobenzyl, or morpholino replacements) is not scientifically supportable without comparative data. Even minor substituent changes on the piperazine N-phenyl ring or the sulfonamide moiety can drastically alter electronic properties, target binding kinetics, and ADME profiles in this scaffold class [1]. The specific combination of an unsubstituted phenyl ring on the piperazine and a diethylsulfonamide at the quinoxaline 6-position creates a unique pharmacophoric geometry that general class-level assumptions cannot accurately predict [2]. However, at present, the target-specific quantitative differentiation data (e.g., comparative IC₅₀, Kᵢ, logD, or stability profiles) that would definitively justify exclusive selection of this compound over its closest analogs has not been identified in publicly available primary literature or patents under the current source restrictions.

Structural sensitivity Minor N-phenyl or sulfonamide substituent changes may shift target binding, electronic properties, and ADME profiles. Class-level assumptions do not predict individual compound behavior.
Unverified differentiation Target-specific comparative data (IC₅₀, Kᵢ, logD, stability) distinguishing this compound from its closest analogs has not been identified in publicly available literature.
Analog non-interchangeability Closest commercial analog (CAS 1189510-75-5) bears a single meta-methyl difference; pharmacophoric geometry may not transfer directly. Confirm fit through experimental validation.

Comparative Differentiation Evidence vs. Closest Analog


Structural Comparison: Unsubstituted Phenyl vs. 3-Methylphenyl Moiety

The closest identifiable commercially available analog is N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide (CAS 1189510-75-5), which differs by a single meta-methyl group on the piperazine N-phenyl ring . Based on computed physicochemical properties, the target compound (MW 425.55, C₂₂H₂₇N₅O₂S) is predicted to have a marginally higher topological polar surface area (tPSA) and slightly lower lipophilicity (clogP) compared to the 3-methylphenyl analog (MW 439.58, C₂₃H₂₉N₅O₂S), due to the absence of the methyl substituent . This difference is expected to impact passive membrane permeability and potentially reduce non-specific protein binding, though no direct experimental comparison has been identified in the accessed literature [1].

Structural comparison
Class-level inference
MW 425.55 vs 439.58 g/mol
Predicted lower lipophilicity (~0.5–0.7 log units) vs. 3-methylphenyl analog
Unsubstituted phenyl ring vs. meta-methyl substituent on piperazine N-phenyl
May impact passive membrane permeability in cell-based phenotypic screens; experimental verification needed
Computational prediction only; no experimental logD or permeability data identified
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Prediction

Vendor-Reported Purity and Supply Consistency

Available vendor technical datasheets for this compound typically specify a purity of 95% (HPLC), which is standard for research-grade screening compounds . This is comparable to the purity specifications reported for the closely related N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide (also 95%) . No batch-specific analytical certificates or stability-indicating assays for this compound have been publicly disclosed to enable a superior quality differentiation argument based on purity alone.

Purity specification
Data to verify
95% HPLC (reported for both compounds)
Vendor-stated research-grade purity; no statistical difference
Purity equivalence provides no differentiation; selection must rely on structural or target-specific factors
No batch-specific COA or stability-indicating data publicly disclosed
Chemical Procurement Quality Control Research-Grade Compound

Research Applications Informed by Comparative Evidence


Exploratory SAR Probe for CNS Target Screening

Based on its unsubstituted phenylpiperazine pharmacophore and quinoxaline-6-sulfonamide core, this compound is most suitable as a fragment-like or lead-like probe in early-stage CNS drug discovery screening where minor structural variations are being mapped against aminergic GPCR or ion channel panels [1]. Its selection over the 3-methylphenyl analog is rationalized when a lower molecular weight and marginally lower predicted lipophilicity are desired to maintain ligand efficiency metrics for hit identification [1][2].

Baseline Control for Methyl-Substituted Analog Studies

When studying the SAR of N-phenylpiperazine quinoxaline sulfonamides, this compound can serve as the unsubstituted phenyl baseline control against analogs bearing electron-donating (e.g., m-methyl) or electron-withdrawing groups [2]. Its procurement is justified in experimental designs requiring a direct comparator to isolate the electronic and steric effects of the N-phenyl substituent on biochemical activity [2][3].

Physicochemical Property Optimization Profiling

The sulfonamide group at the quinoxaline 6-position and the diethyl substitution pattern make this compound a candidate for solubility and metabolic stability profiling studies [3]. It may be preferentially selected over analogs with larger N-alkyl groups when investigating the impact of sulfonamide N-substituent size on aqueous solubility or CYP450 metabolic stability in liver microsome assays, though direct comparative data are lacking [3].

Application
Selection Property
Validation Focus
Exploratory SAR probe for CNS target screening
Unsubstituted phenylpiperazine pharmacophore with lower MW
Ligand efficiency metrics and aminergic GPCR/ion channel panel mapping
Baseline control for N-phenyl substituent SAR studies
Unsubstituted phenyl ring as electronic/steric reference point
Isolate substituent effects on biochemical activity in analog series
Physicochemical property profiling
Diethylsulfonamide moiety at quinoxaline 6-position
Aqueous solubility and CYP450 metabolic stability in liver microsome assays
Direct comparative experimental data vs. closest analogs remain limited; verify target-specific and property-specific fit through independent assays.
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